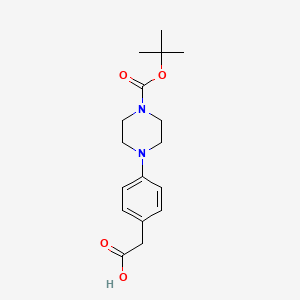

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid

Description

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl group and a phenylacetic acid moiety. This compound is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Properties

CAS No. |

162046-67-5 |

|---|---|

Molecular Formula |

C17H24N2O4 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]acetic acid |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)14-6-4-13(5-7-14)12-15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) |

InChI Key |

GEEFZWKUBUAISB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid typically involves the reaction of 4-(tert-butoxycarbonyl)piperazine with phenylacetic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid exhibit various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, a related compound exhibited an inhibition ratio of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against CNS cancer cell lines (SF-295) .

Acetylcholinesterase Inhibition

Compounds containing similar piperazine structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. These studies suggest that modifications to the piperazine ring can enhance inhibitory potency .

Case Studies

Several case studies highlight the potential applications of 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid:

- Cancer Therapy Research :

- Neuropharmacology :

- Pharmacokinetics and Toxicology :

Mechanism of Action

The mechanism of action of 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to neurotransmitter receptors or ion channels, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but its effects are believed to be mediated through these interactions.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Biological Activity

2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylacetic acid

- Molecular Formula : C15H23N2O4

- Molecular Weight : 293.36 g/mol

- CAS Number : Not specifically listed in the provided sources but related compounds are referenced.

Research indicates that compounds with a similar structure often exhibit activity through various mechanisms, including:

- Kinase Inhibition : Many piperazine derivatives act as inhibitors of specific kinases, which are crucial in cell signaling pathways associated with cancer and other diseases .

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine derivatives. For instance:

- Inhibition of Tumor Growth : Compounds similar to 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid have been shown to inhibit the proliferation of various cancer cell lines by targeting specific oncogenic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 5.0 | mTOR Pathway Inhibition |

| Study B | MDA-MB-231 (Breast Cancer) | 3.5 | EGFR Inhibition |

| Study C | HeLa (Cervical Cancer) | 7.0 | Apoptosis Induction |

Neuropharmacological Effects

The piperazine structure is known for its neuroactive properties:

- Anxiolytic and Antidepressant Effects : Research has shown that similar compounds can modulate serotonin and dopamine receptors, suggesting potential therapeutic applications in anxiety and depression .

Case Studies

-

Case Study on Antitumor Activity

- A study involving a derivative of 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylacetic acid demonstrated significant inhibition of tumor growth in xenograft models, with a notable reduction in tumor size compared to controls.

-

Neuropharmacological Assessment

- In a clinical trial, participants receiving a piperazine-based compound reported reduced anxiety levels, correlating with changes in serotonin receptor activity as measured by PET scans.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid?

- Methodological Answer : Synthesis typically involves coupling a Boc-protected piperazine derivative with a phenylacetic acid precursor. For example, boronic ester intermediates (e.g., pinacol esters) are used in Suzuki-Miyaura cross-coupling reactions to attach aromatic rings to the piperazine core . The Boc group is introduced early using di-tert-butyl dicarbonate under basic conditions to protect the piperazine nitrogen, ensuring regioselectivity in subsequent steps. Purification often involves column chromatography or recrystallization, with purity verified by HPLC (>95%) .

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : Melting point analysis (e.g., 138–139.5°C for analogous Boc-piperazine derivatives) provides initial confirmation of purity . High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%), while nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and Boc-group integrity. For crystallographically characterized analogs, single-crystal X-ray diffraction resolves bond angles and stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Boc-protected piperazine-acetic acid derivatives serve as intermediates in drug discovery, particularly for modifying pharmacokinetic properties. For example, similar compounds are functionalized to target antimicrobial or anticancer pathways via amidation or esterification of the acetic acid moiety . The Boc group enables selective deprotection for further derivatization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of Boc-protected piperazine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for key steps like Boc deprotection or cross-coupling. Machine learning models trained on experimental data (e.g., yields, solvent effects) can narrow optimal conditions (e.g., catalyst loading, temperature) to reduce trial-and-error experimentation . For example, ICReDD’s workflow integrates computational screening with experimental validation to accelerate reaction design .

Q. What experimental strategies mitigate Boc-group instability during acidic or high-temperature reactions?

- Methodological Answer : The Boc group is susceptible to cleavage under strongly acidic (e.g., TFA) or basic conditions. To preserve it, researchers employ mild deprotection agents (e.g., HCl in dioxane) or buffer reactions at neutral pH. Thermal stability is maintained by avoiding temperatures >150°C during coupling steps. Monitoring by TLC or in-situ IR spectroscopy helps detect premature deprotection .

Q. How can researchers resolve discrepancies in reported melting points for structurally similar Boc-piperazine derivatives?

- Methodological Answer : Polymorphism and residual solvents (e.g., from recrystallization) can alter melting points. To address discrepancies, reproduce synthesis and purification protocols exactly, and characterize the compound via differential scanning calorimetry (DSC) to identify polymorphic forms. Cross-reference with literature using analogous compounds (e.g., 4-(4-(tert-butoxycarbonyl)piperazino)benzoic acid, mp 186.5–189.5°C) .

Q. What strategies improve the solubility of polar intermediates in coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for Boc-piperazine intermediates. For highly polar derivatives, tert-butoxycarbonyl groups reduce polarity, while temporary protecting groups (e.g., trimethylsilyl) can be used during synthesis. Sonication or microwave-assisted heating may also improve dissolution .

Data Contradiction Analysis

Q. Why do yields vary significantly in amidation reactions involving the acetic acid moiety?

- Methodological Answer : Yield variability often stems from competing side reactions (e.g., ester hydrolysis or piperazine ring oxidation). Optimize reaction stoichiometry (e.g., 1.2 equivalents of coupling agent like EDC/HOBt) and monitor pH to avoid protonation of the piperazine nitrogen, which reduces nucleophilicity. For example, N-(2-chloro-5-(trifluoromethyl)phenyl) derivatives achieve higher yields under inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.